An In-depth Technical Guide to 1H,1H,11H-Eicosafluoroundecyl Acrylate: Properties, Synthesis, and Applications in Advanced Drug Delivery
An In-depth Technical Guide to 1H,1H,11H-Eicosafluoroundecyl Acrylate: Properties, Synthesis, and Applications in Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of advanced materials, fluorinated polymers stand out for their exceptional properties, including thermal stability, chemical inertness, and unique surface characteristics. Among these, 1H,1H,11H-Eicosafluoroundecyl Acrylate has emerged as a monomer of significant interest, particularly for applications demanding robust and specialized functionalities. This guide provides a comprehensive technical overview of this fluorinated acrylate, from its fundamental physicochemical characteristics to its synthesis and burgeoning applications in the pharmaceutical and drug development sectors.
Core Physicochemical Characteristics
1H,1H,11H-Eicosafluoroundecyl Acrylate, with the CAS number 4998-38-3, is a long-chain fluorinated acrylate monomer.[1] Its structure, featuring a lengthy perfluorinated tail and a reactive acrylate head, bestows upon it a unique combination of properties that are highly sought after in materials science.[1]
The molecule's chemical formula is C14H6F20O2, and it has a molecular weight of 586.17 g/mol .[2] The defining feature of this compound is its highly fluorinated alkyl chain, which imparts a profound hydrophobicity and oleophobicity, leading to low surface energy.[1] This characteristic is fundamental to its use in creating non-wetting and anti-fouling surfaces. Furthermore, the presence of the acrylate group allows for polymerization, enabling the formation of robust polymeric materials with these desirable surface properties.[1] The fluorinated nature of the compound also contributes to its high thermal stability and chemical resistance, making it suitable for applications in harsh environments.[1]
Caption: Chemical structure of 1H,1H,11H-Eicosafluoroundecyl Acrylate.
A summary of its key physicochemical properties is presented in the table below. It is important to note that while some experimental data for similar compounds is available, certain values for this specific molecule are based on calculations and should be considered as such.
| Property | Value | Source | Notes |
| Molecular Formula | C14H6F20O2 | [1][2] | - |
| Molecular Weight | 586.17 g/mol | [2] | - |
| CAS Number | 4998-38-3 | [1] | - |
| Appearance | Assumed to be a clear, colorless liquid | General knowledge of similar acrylates | - |
| Density | ~1.593 g/cm³ (calculated) | [2] | Experimental data for a shorter analogue, 1H,1H,2H,2H-Perfluorooctyl acrylate, is 1.554 g/mL at 20 °C.[3] |
| Boiling Point | ~272.47 °C at 760 mmHg (calculated) | [2] | - |
| Flash Point | ~114.999 °C (calculated) | [2] | - |
| Refractive Index | No experimental data found. | - | The refractive index for poly(pentadecafluorooctyl acrylate) is 1.3390.[4] |
| Surface Tension | Expected to be very low. | [1][5] | Fluorinated polymers exhibit extremely low surface energies.[5] |
| Solubility | Insoluble in water; soluble in some fluorinated and highly halogenated solvents. | General knowledge of perfluorinated compounds. | Perfluorinated compounds generally show limited solubility in common organic solvents.[6] |
Synthesis of 1H,1H,11H-Eicosafluoroundecyl Acrylate
The synthesis of 1H,1H,11H-Eicosafluoroundecyl Acrylate is typically achieved through the esterification of the corresponding fluorinated alcohol, 1H,1H,11H-eicosafluoroundecan-1-ol, with acryloyl chloride.[1][7] This reaction is a standard method for producing acrylate esters and can be performed under relatively mild conditions.[8]
Caption: Generalized workflow for the synthesis of 1H,1H,11H-Eicosafluoroundecyl Acrylate.
Detailed Experimental Protocol:
The following protocol is a representative procedure for the synthesis of long-chain fluorinated acrylates via esterification.[7][8][9]
Materials:
-
1H,1H,11H-Eicosafluoroundecan-1-ol
-
Acryloyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inhibitor for radical polymerization (e.g., hydroquinone monomethyl ether, MEHQ)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1H,1H,11H-eicosafluoroundecan-1-ol and a small amount of a polymerization inhibitor. Anhydrous aprotic solvent is added to dissolve the alcohol.
-
Addition of Base: Triethylamine (1.1 to 1.5 molar equivalents relative to the alcohol) is added to the flask. The mixture is cooled to 0°C in an ice bath.
-
Addition of Acryloyl Chloride: Acryloyl chloride (1.1 to 1.2 molar equivalents) is dissolved in a small amount of the anhydrous solvent and added dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is filtered to remove the triethylammonium hydrochloride salt. The filtrate is then washed sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure 1H,1H,11H-Eicosafluoroundecyl Acrylate.
Applications in Drug Development and Biomedical Science
The unique properties of fluorinated polymers, particularly those derived from long-chain fluorinated acrylates, make them highly attractive for a range of biomedical applications, most notably in drug delivery.[10][11][12] The inherent hydrophobicity and lipophobicity of these polymers can be leveraged to create stable drug delivery vehicles that can protect therapeutic payloads from degradation and control their release.[10]
Caption: Conceptual workflow of fluorinated nanoparticles in targeted drug delivery.
Key advantages of using polymers derived from 1H,1H,11H-Eicosafluoroundecyl Acrylate in drug delivery include:
-
Enhanced Stability: The strong carbon-fluorine bonds and the hydrophobic nature of the perfluorinated chains contribute to the formation of stable nanoparticles that can protect encapsulated drugs from enzymatic degradation in the bloodstream, thereby prolonging their circulation time.[7]
-
Controlled Release: The hydrophobic core of nanoparticles formed from these polymers can effectively encapsulate hydrophobic drugs, and the release kinetics can be tuned by altering the polymer composition and architecture.[10]
-
Improved Cellular Uptake: Fluorinated surfaces can interact favorably with cell membranes, potentially leading to enhanced cellular uptake of the drug-loaded nanoparticles.[13][14]
-
"Stealth" Properties: The low surface energy and non-adhesive nature of fluorinated polymers can reduce non-specific protein adsorption (opsonization), which helps the nanoparticles evade the immune system and prolongs their circulation time.[15]
-
Imaging Capabilities: The presence of fluorine atoms can be exploited for 19F Magnetic Resonance Imaging (MRI), allowing for the non-invasive tracking of the drug delivery vehicle in vivo.[10][16]
Safety and Handling
-
Hazard Identification: Similar fluorinated acrylates are classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] If there is a risk of inhalation, use a respirator with an appropriate cartridge.
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists.[3] Handle in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, and open flames, as acrylates can be flammable and may polymerize upon heating.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[3] The container should be tightly sealed and protected from light. Many acrylates are stabilized with inhibitors to prevent polymerization during storage; ensure the inhibitor is still active if the material has been stored for an extended period.[3]
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[17]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.[17]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[17] In all cases of exposure, seek medical attention if irritation or other symptoms persist.[17]
-
Conclusion
1H,1H,11H-Eicosafluoroundecyl Acrylate is a specialty monomer with a unique set of physicochemical properties derived from its long perfluorinated chain and reactive acrylate functionality. Its low surface energy, hydrophobicity, oleophobicity, and thermal stability make it a valuable building block for high-performance polymers. While its primary applications have been in surface coatings and treatments, its potential in the biomedical field, particularly in the design of advanced drug delivery systems, is a rapidly growing area of research. The ability to form stable, "stealthy" nanoparticles with controlled release characteristics and potential for imaging makes polymers derived from this monomer promising candidates for the next generation of targeted therapeutics. As with all chemicals, proper safety precautions must be observed during its handling and use. Further research into the specific biological interactions and in vivo performance of materials based on 1H,1H,11H-Eicosafluoroundecyl Acrylate will be crucial in fully realizing its potential in medicine and beyond.
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